3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C15H9N It is a derivative of biphenyl, featuring an ethynyl group and a carbonitrile group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile typically involves the coupling of a biphenyl derivative with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling.
Industrial Production Methods
Industrial production of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced polymers and electronic materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential as an amyloid beta aggregation inhibitor suggests that it may bind to amyloid beta peptides, preventing their aggregation and subsequent plaque formation. This interaction could involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the aromatic rings of the biphenyl structure .
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1,1’-biphenyl: Similar structure but with the ethynyl group at the 4-position instead of the 3-position.
3-Ethynyl-1,1’-biphenyl: Lacks the carbonitrile group, making it less versatile in certain chemical reactions.
Uniqueness
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the ethynyl and carbonitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to similar compounds.
Properties
Molecular Formula |
C15H9N |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(3-ethynylphenyl)benzonitrile |
InChI |
InChI=1S/C15H9N/c1-2-12-5-3-7-14(9-12)15-8-4-6-13(10-15)11-16/h1,3-10H |
InChI Key |
NITWOWXJOSXCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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